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molecular formula CH5O2P B8618288 Methylphosphonous acid

Methylphosphonous acid

Cat. No. B8618288
M. Wt: 80.023 g/mol
InChI Key: PMVVRSKJCGEFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855757B2

Procedure details

Hydrolysis of Dibutyl Carboxyethylmethylphosphinate 528 g (2 mol) of the dibutyl carboxyethylmethylphosphinate obtained according to Example 4 are charged to a 1 l five-neck flask fitted with thermometer, reflux condenser, high-speed stirrer and dropping funnel. At 160° C., 500 ml of water are metered in over 4 h and a butanol-water mixture is distilled off. 281 g of butanol are obtained, which corresponds to 95% of theory. The distillatively removed butanol is re-used to esterify the methylphosphonous acid. 300 g of carboxyethylmethylphosphinic acid are obtained as a white solid having a melting point of about 95° C. and a 31P NMR purity of >97%.
[Compound]
Name
Dibutyl Carboxyethylmethylphosphinate
Quantity
528 g
Type
reactant
Reaction Step One
[Compound]
Name
dibutyl carboxyethylmethylphosphinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[CH3:2][P:3]([OH:5])[OH:4].[CH2:6]([OH:10])[CH2:7][CH2:8]C>>[C:6]([CH2:7][CH2:8][P:3]([CH3:2])(=[O:5])[OH:4])([OH:10])=[O:1]

Inputs

Step One
Name
Dibutyl Carboxyethylmethylphosphinate
Quantity
528 g
Type
reactant
Smiles
Name
dibutyl carboxyethylmethylphosphinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
are charged to a 1 l five-neck flask
CUSTOM
Type
CUSTOM
Details
fitted with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, high-speed stirrer
CUSTOM
Type
CUSTOM
Details
At 160° C.
CUSTOM
Type
CUSTOM
Details
are metered in over 4 h
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
a butanol-water mixture is distilled off
CUSTOM
Type
CUSTOM
Details
281 g of butanol are obtained

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCP(O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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